4,7-Decadienal 4,7-Decadienal
Brand Name: Vulcanchem
CAS No.: 934534-30-2
VCID: VC16974234
InChI: InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

4,7-Decadienal

CAS No.: 934534-30-2

Cat. No.: VC16974234

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

4,7-Decadienal - 934534-30-2

Specification

CAS No. 934534-30-2
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name deca-4,7-dienal
Standard InChI InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3
Standard InChI Key MZLGFRRNMCCNBB-UHFFFAOYSA-N
Canonical SMILES CCC=CCC=CCCC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The (4Z,7Z)-4,7-Decadienal isomer features a ten-carbon chain with two cis-configured double bonds (Z-configuration) at the 4th and 7th positions, terminating in an aldehyde functional group . The molecular structure is represented as:

CH3(CH2)2CH=CH(CH2)2CH=CHCHO\text{CH}_3-(\text{CH}_2)_2-\text{CH}=\text{CH}-(\text{CH}_2)_2-\text{CH}=\text{CH}-\text{CHO}

This conjugation influences its reactivity, particularly in oxidation and polymerization reactions .

Physicochemical Properties

Key physical properties of (4Z,7Z)-4,7-Decadienal, as reported in experimental studies, are summarized below :

PropertyValue
Molecular Weight152.233 g/mol
Density0.854 g/cm³ at 25°C
Boiling Point230.7°C at 760 mmHg
Flash Point90.9°C
Vapor Pressure0.065 mmHg at 25°C
Refractive Index1.458
LogP (Octanol-Water)2.878

The compound’s relatively high boiling point and low vapor pressure suggest stability under standard conditions, making it suitable for applications requiring thermal resilience .

Synthesis and Production

Historical Synthesis Methods

Early synthesis of (4Z,7Z)-4,7-Decadienal was achieved by Ward and van Dorp in 1969 through the oxidation of corresponding alcohols or via Wittig reactions using phosphonium ylides . Their work, published in Recueil des Travaux Chimiques des Pays-Bas, demonstrated that stereoselective synthesis could be achieved by controlling reaction conditions, such as temperature and catalyst choice .

Modern Approaches

Applications and Industrial Relevance

Flavor and Fragrance Industry

While 2,4-Decadienal isomers are well-documented as flavor compounds in fried foods , data on 4,7-Decadienal’s organoleptic properties are sparse. Its structural similarity to other α,β-unsaturated aldehydes suggests potential as a flavor enhancer, though empirical studies are needed to confirm this .

Polymer and Material Science

The conjugated diene system in 4,7-Decadienal makes it a candidate for polymerization reactions. Potential applications include the production of specialty polymers with tailored flexibility and thermal stability .

Future Research Directions

  • Toxicity Studies: Comprehensive in vitro and in vivo assays to establish safety thresholds.

  • Synthetic Optimization: Development of cost-effective, stereoselective routes for large-scale production.

  • Application Exploration: Systematic evaluation of flavor, fragrance, and material science applications.

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